molecular formula C20H28N2O2 B5262411 N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide

Cat. No.: B5262411
M. Wt: 328.4 g/mol
InChI Key: LEZJPGZUFMSJPA-MSOLQXFVSA-N
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Description

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a chromene structure. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via an amination reaction, where a cyclohexylamine is reacted with the cyclobutyl intermediate under suitable conditions.

    Attachment to the Chromene Structure: The final step involves coupling the cyclobutyl intermediate with a chromene derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide**
  • N-cyclohexyl-2-[(2R,3S,6S)-2-(hydroxymethyl)-3-[(4-methoxyanilino)-oxomethyl]amino]-3,6-dihydro-2H-pyran-6-yl]acetamide

Uniqueness

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide stands out due to its unique combination of a cyclobutyl ring and chromene structure, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-20(15-8-11-19-14(13-15)5-4-12-24-19)22-18-10-9-17(18)21-16-6-2-1-3-7-16/h8,11,13,16-18,21H,1-7,9-10,12H2,(H,22,23)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJPGZUFMSJPA-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2NC(=O)C3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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